2,3,5-Trichloroisonicotinonitrile

Description

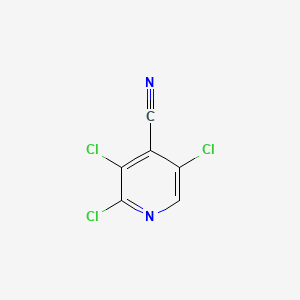

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3N2/c7-4-2-11-6(9)5(8)3(4)1-10/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPROKFFQFRCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678880 | |

| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221791-83-8 | |

| Record name | 2,3,5-Trichloro-4-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trichloropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,5-Trichloroisonicotinonitrile chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trichloroisonicotinonitrile for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 1221791-83-8).[1][2] As a highly functionalized heterocyclic compound, it serves as a valuable and versatile intermediate for the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this scaffold. We will explore its physicochemical characteristics, spectroscopic profile, and key chemical transformations, with a focus on nucleophilic aromatic substitution. Furthermore, this guide outlines its potential as a core building block in drug discovery workflows and details the critical safety and handling protocols required for its use.

Introduction to this compound

Overview and Significance in Medicinal Chemistry

This compound is a polychlorinated pyridine derivative featuring a nitrile group at the C4 position. This unique arrangement of functional groups imparts significant reactivity and versatility, making it a compound of high interest for synthetic chemists. The pyridine core is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The three distinct chlorine atoms on the ring serve as reactive handles for sequential and site-selective functionalization, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] The isonicotinonitrile moiety itself is a key pharmacophore, known to act as a bioisostere for halogens and as a potent hydrogen bond acceptor, often enhancing a molecule's binding affinity and metabolic stability.[4]

Chemical Identity

The fundamental identification details for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1221791-83-8 | [1][2] |

| Molecular Formula | C₆HCl₃N₂ | [1][2] |

| Molecular Weight | 207.44 g/mol | [1][2] |

| Chemical Structure | ||

| SMILES | N#CC1=C(Cl)C=NC(Cl)=C1Cl | [1] |

| MDL Number | MFCD14584800 | [1] |

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in public literature, likely due to its specialized nature as a synthetic intermediate. However, based on its structure and data from related compounds, certain properties can be inferred. For context, the properties of the parent scaffold, 2,3,5-Trichloropyridine, are included.

| Property | This compound | 2,3,5-Trichloropyridine (for comparison) |

| Appearance | Data not available (likely a solid) | White to almost white powder or crystal[5] |

| Melting Point | Data not available | 46-50 °C |

| Boiling Point | Data not available | 219-220 °C[5] |

| Solubility | Data not available | Soluble in Methanol[5] |

| Storage | Sealed in dry, 2-8°C[1] | Room Temperature, recommended <15°C[5] |

Synthesis and Manufacturing

Retrosynthetic Analysis

A specific, published synthesis protocol for this compound is not readily found. However, a logical retrosynthetic analysis suggests that it can be derived from a pre-existing polychlorinated pyridine scaffold. The primary challenge lies in the selective introduction of the nitrile group at the C4 position. A plausible disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of this compound.

General Synthetic Pathways

The synthesis of the core 2,3,5-trichloropyridine scaffold can be achieved through various methods, such as the reaction of pentachloropyridine with metallic zinc in a strongly alkaline solution.[6] Another approach involves the addition reaction of trichloroacetaldehyde with acrylonitrile, followed by cyclization.[7]

Once the 2,3,5-trichloropyridine precursor is obtained, the introduction of the isonicotinonitrile group can be accomplished via several standard organometallic or nucleophilic pathways, such as:

-

Halogen-Metal Exchange and Cyanation: Lithiation at the C4 position followed by quenching with a cyanating agent (e.g., N-cyanopyrrolidine).

-

Palladium-Catalyzed Cross-Coupling: Conversion of a 4-halo-2,3,5-trichloropyridine intermediate with a cyanide source like zinc cyanide (Zn(CN)₂) under palladium catalysis.

Spectroscopic Profile

While specific spectra are not publicly available, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

| Spectroscopy | Expected Features |

| ¹H NMR | A single singlet in the aromatic region (δ 8.0-9.0 ppm) corresponding to the C6 proton. |

| ¹³C NMR | Six distinct signals: five for the sp² carbons of the pyridine ring and one for the nitrile carbon (δ ~115-120 ppm). The carbons bonded to chlorine will show characteristic shifts. |

| IR | A sharp, strong absorption band for the C≡N stretch around 2230-2240 cm⁻¹.[8] Aromatic C-H and C=C/C=N stretching bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, respectively. C-Cl stretching bands in the fingerprint region (< 800 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). |

Chemical Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Core

The electron-deficient nature of the pyridine ring, further enhanced by three electron-withdrawing chlorine atoms and a nitrile group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 2 and 5 are expected to be the most reactive sites for nucleophilic attack.

This reactivity is analogous to that of 2,4,6-trichloro-1,3,5-triazine (TCT), where substitutions can be controlled by temperature.[9][10] It is plausible that the first substitution on this compound can occur at low temperatures (e.g., 0 °C), with subsequent substitutions requiring higher temperatures. This differential reactivity allows for the sequential and controlled introduction of different nucleophiles (e.g., amines, thiols, alcohols), a critical feature for building molecular complexity.

Caption: Stepwise SNAr on the this compound scaffold.

Representative Protocol for Monosubstitution with an Amine:

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, Dioxane).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add a solution of the desired primary or secondary amine (1.0-1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) dropwise over 15 minutes. The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure monosubstituted product.

Reactions of the Isonicotinonitrile Moiety

The nitrile group is robust but can be transformed under specific conditions:

-

Hydrolysis: Strong acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid, yielding 2,3,5-Trichloroisonicotinic acid.[11]

-

Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for constructing libraries of drug-like molecules.[3][12]

Role as a Versatile Chemical Scaffold

The three chlorine atoms provide orthogonal handles for diversification. A researcher can systematically replace each chlorine with different functional groups to probe the chemical space around a biological target. This is a cornerstone of modern medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties (ADME).

Drug Discovery Workflow

The use of this scaffold in a typical drug discovery campaign follows a logical progression from initial hit identification to lead optimization.

Caption: Scaffold-based drug discovery workflow.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with extreme caution.[1][2]

GHS Hazard Identification

| Hazard | Code | Description | Source |

| Pictogram | GHS06 (Skull and Crossbones) | [1] | |

| Signal Word | Danger | [1][2] | |

| Hazard Statements | H301 | Toxic if swallowed | [1][2][13] |

| H311 | Toxic in contact with skin | [1][2][13] | |

| H331 | Toxic if inhaled | [1][2][13] | |

| UN Number | 2811 | Toxic solid, organic, n.o.s. | [1][2] |

Recommended Handling Protocols

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation.[14]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[11][13]

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors.[14] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[13]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and a self-contained breathing apparatus. Absorb the spill with inert material and place it in a sealed container for disposal.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Recommended storage temperature is 2-8°C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[11][14]

Conclusion

This compound is a potent and highly versatile chemical intermediate with significant potential for application in drug discovery and advanced materials synthesis. Its value is derived from the combination of a privileged pyridine core, a pharmacologically relevant nitrile group, and three differentially reactive chlorine atoms that permit controlled, sequential functionalization. While its handling requires stringent safety protocols due to its toxicity, its capacity to serve as a scaffold for generating vast chemical diversity makes it an invaluable tool for researchers aiming to develop novel molecular entities with tailored biological or physical properties. Future research will likely continue to exploit this scaffold for the synthesis of next-generation therapeutics and functional materials.

References

- Preparation of 2,3,5-trichloropyridine.

- Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.

- 2,3,5-Trichloroisonicotinic acid Safety D

- 2,3,5-Trichloropyridine 99 16063-70-0. Sigma-Aldrich.

- 2,3,5-Trichloropyridine | 16063-70-0. Tokyo Chemical Industry (India) Pvt. Ltd.

- 1221791-83-8|this compound. BLD Pharm.

- CAS NO. 1221791-83-8 | this compound. Arctom.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- SAFETY DATA SHEET - Trichloroacetonitrile. Fisher Scientific.

- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R

- Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile.

- SAFETY DATA SHEET - this compound. Sigma-Aldrich.

- 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction.

- The 1,2,3-triazole 'all-in-one' ring system in drug discovery. Expert Opinion on Drug Discovery.

Sources

- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]

- 2. arctomsci.com [arctomsci.com]

- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,5-Trichloropyridine | 16063-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 7. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. synquestlabs.com [synquestlabs.com]

- 12. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,3,5-Trichloroisonicotinonitrile: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Building Block

In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug design. Polychlorinated pyridines, in particular, represent a class of versatile intermediates, offering multiple avenues for chemical modification. This guide focuses on a specific, yet potentially pivotal molecule: 2,3,5-Trichloroisonicotinonitrile (CAS Number: 1221791-83-8). While direct literature on this compound is sparse, its structural motifs—a polychlorinated pyridine core and a nitrile group—suggest a rich and predictable reactivity profile. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, drawing upon established principles of organic chemistry and data from analogous structures to illuminate the potential of this compound as a valuable building block for researchers in drug development.

Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₆HCl₃N₂.[1][2] Its structure is characterized by a pyridine ring substituted with three chlorine atoms at the 2, 3, and 5 positions, and a nitrile group at the 4-position.

| Property | Value | Source |

| CAS Number | 1221791-83-8 | [1][2][3] |

| Molecular Formula | C₆HCl₃N₂ | [1] |

| Molecular Weight | 207.44 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Melting Point | 58.00°C - 59.00°C | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

The presence of three electron-withdrawing chlorine atoms and a nitrile group significantly influences the electronic properties of the pyridine ring, rendering it highly electron-deficient. This electronic characteristic is the primary determinant of its reactivity, making it a prime candidate for nucleophilic aromatic substitution reactions.

Synthesis Strategy: A Plausible Pathway

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic route to this compound from 2-chloropyridine.

Step-by-Step Methodology (Hypothetical):

-

Synthesis of 2,3,5-Trichloropyridine (Precursor):

-

Step 1: Alcoholysis of 2-Chloropyridine. 2-Chloropyridine can be reacted with an alcohol (e.g., methanol or ethanol) in the presence of a base to yield a 2-alkoxypyridine.[4]

-

Step 2: Chlorination. The resulting 2-alkoxypyridine can undergo chlorination at the 3 and 5 positions using a suitable chlorinating agent.[4]

-

Step 3: Vilsmeier-Haack Chlorination. The 3,5-dichloro-2-alkoxypyridine can then be subjected to a Vilsmeier-Haack type chlorination to replace the alkoxy group with a chlorine atom, affording 2,3,5-trichloropyridine.[4]

-

-

Cyanation of 2,3,5-Trichloropyridine:

-

The direct cyanation of the 2,3,5-trichloropyridine precursor would be the final step. This can be achieved using a variety of cyanating agents, such as potassium cyanide or zinc cyanide, often in the presence of a catalyst and in a suitable solvent.[7][8][9][10] The reaction likely proceeds via a nucleophilic aromatic substitution mechanism, where the cyanide ion displaces one of the chlorine atoms. The 4-position is a likely site for this substitution due to the electronic activation by the pyridine nitrogen.

-

Reactivity and Mechanistic Insights: The SNAr Pathway

The core of this compound's utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the three chlorine atoms act as powerful electron-withdrawing groups, polarizing the C-Cl bonds and making the carbon atoms of the pyridine ring electrophilic.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on this compound.

Key Mechanistic Considerations:

-

Regioselectivity: The positions of the chlorine atoms are not equivalent. The chlorine at the 2-position is ortho to the pyridine nitrogen, while the chlorine at the 3-position is meta, and the 5-position is also meta. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen, which can better stabilize the negative charge in the intermediate Meisenheimer complex through resonance.[11][12] Therefore, the chlorine at the 2-position is expected to be the most labile, followed by the chlorine at the 5-position. The chlorine at the 3-position is expected to be the least reactive towards nucleophilic substitution.

-

Nucleophile Strength: A wide range of nucleophiles can be employed in SNAr reactions with polychlorinated pyridines. These include amines, alcohols, thiols, and carbanions. The reaction conditions can often be tuned to favor mono- or di-substitution.[13][14]

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for the synthesis of novel drug candidates. The pyridine ring is a common motif in many approved drugs, and the presence of multiple reactive sites allows for the generation of diverse chemical libraries.[15][16][17][18][19]

Potential Applications:

-

Scaffold for Library Synthesis: The sequential and regioselective substitution of the chlorine atoms with different nucleophiles allows for the rapid generation of a library of compounds with diverse functionalities. This is a powerful strategy in hit-to-lead optimization campaigns.

-

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding interactions with biological targets.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The ability to introduce various substituents on the this compound scaffold makes it a promising starting point for the design of novel kinase inhibitors.

-

Agrochemicals: Polychlorinated pyridines are also important intermediates in the synthesis of herbicides and pesticides.[5]

Handling and Safety

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Outlook

This compound, while not extensively documented, represents a promising and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its highly functionalized and electron-deficient pyridine core provides a platform for predictable and regioselective nucleophilic aromatic substitution reactions. This guide, by drawing parallels with well-understood chemical principles and related molecular structures, provides a foundational understanding for researchers looking to exploit the synthetic potential of this compound. Further experimental investigation into its reactivity and applications is warranted and is likely to unveil its utility in the creation of novel and diverse molecular entities with potential therapeutic applications.

References

- Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

Erland Stevens. nucleophilic aromatic substitutions. YouTube, 19 Jan. 2019. [Link]

- Katritzky, A. R., et al. "Preparation of Cyanopyridines by Direct Cyanation." SYNTHESIS, vol. 2005, no. 6, 2005, pp. 993-97.

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]

- Huo, Z., et al. "The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and." Acta Chimica Slovenica, vol. 56, 2009, pp. 659-63.

-

Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

-

ResearchGate. Site-selective Nucleophilic Substitution Reactions of 2,4,5,6-Tetrachloropyrimidine with Sulfonamides: Synthesis of Novel Trichloropyrimidine-Arylsulfonamide Hybrid Derivatives. [Link]

-

ResearchGate. Preparation of Cyanopyridines by Direct Cyanation. [Link]

-

ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

Mendeley. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

-

National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

Taylor & Francis. Cyanation – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

ResearchGate. Ab initio electronic structure study of one-electron reduction of polychlorinated ethylenes. [Link]

-

National Center for Biotechnology Information. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]

-

National Center for Biotechnology Information. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

-

ResearchGate. 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction. [Link]

- Google Patents.

- Google Patents. US9475799B1 - Synthesis of Raltegravir.

-

ResearchGate. The Electronic Properties of Chlorine in GaN: An Ab Initio Study. [Link]

- Google Patents. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.

-

ResearchGate. Chlorine Substitution Pattern, Molecular Electronic Properties, and the Nature of the Ligand−Receptor Interaction: Quantitative Property−Activity Relationships of Polychlorinated Dibenzofurans. [Link]

Sources

- 1. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1221791-83-8 [amp.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 5. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 6. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 12. zenodo.org [zenodo.org]

- 13. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Role of Pyridines in Medicinal Ch... preview & related info | Mendeley [mendeley.com]

- 18. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review [pubmed.ncbi.nlm.nih.gov]

2,3,5-Trichloroisonicotinonitrile molecular weight and formula

An In-depth Technical Guide to 2,3,5-Trichloroisonicotinonitrile

Authored by a Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with three chlorine atoms and a nitrile group, imparts a unique electronic profile and versatile reactivity. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a pivotal building block for researchers and drug development professionals. The strategic placement of electron-withdrawing groups makes this molecule a valuable scaffold for creating complex molecular architectures and exploring novel chemical space.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1221791-83-8 | [1][2] |

| Molecular Formula | C₆HCl₃N₂ | [1][2] |

| Molecular Weight | 207.44 g/mol | [1][2] |

| SMILES | N#CC1=C(Cl)C=NC(Cl)=C1Cl | [1][2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Molecular Structure and Synthesis

The structural arrangement of this compound is key to its chemical behavior.

Caption: Conceptual synthesis pathway for the trichloropyridine core.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the electron-deficient pyridine ring and the versatile nitrile group.

-

Nucleophilic Aromatic Substitution (SₙAr): The three chlorine atoms are strong electron-withdrawing groups, which significantly lowers the electron density of the pyridine ring. This makes the ring highly susceptible to attack by nucleophiles. The positions ortho and para to the ring nitrogen (positions 2 and 5 in this case) are particularly activated for substitution. This reactivity is the cornerstone of its utility as a scaffold, allowing for the controlled introduction of various functional groups.

-

Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid (2,3,5-trichloroisonicotinic acid) under acidic or basic conditions.

-

Reduced to a primary amine (aminomethyl group), providing a key linkage point.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

-

The nitrile group's electronic properties and linear geometry allow it to act as a bioisostere for carbonyl groups, a strategy often employed in drug design to improve metabolic stability and binding affinity. [3]

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Agrochemicals

The unique structural and reactive properties of this compound make it a highly valuable intermediate.

Pharmaceutical Research

Heterocyclic scaffolds, particularly those containing nitrogen, are prevalent in marketed drugs. The chlorinated pyridine core of this molecule serves as a rigid and tunable platform for structure-activity relationship (SAR) studies. The nitrile group itself is found in over 30 approved pharmaceuticals, where it contributes to target binding and enhances pharmacokinetic profiles. [3] Causality in Application: By using this compound, medicinal chemists can systematically replace the chlorine atoms with various pharmacophores to probe the binding pocket of a biological target. The nitrile can be retained as a key interacting group or transformed into other functionalities to optimize efficacy and safety. This building block approach accelerates the discovery of lead compounds by providing rapid access to diverse chemical libraries. [4]

Agrochemical Synthesis

The parent compound, 2,3,5-trichloropyridine, is a known intermediate for herbicides. [5][6]This historical precedent suggests that this compound is a promising starting material for the development of new pesticides and herbicides. The toxophoric properties of halogenated aromatic systems are well-established, and the nitrile group can be modified to fine-tune the compound's activity spectrum and environmental persistence.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative SₙAr reaction to demonstrate the utility of this compound as a chemical intermediate. The procedure is illustrative and should be adapted based on the specific nucleophile and laboratory conditions.

Objective: To synthesize a 2-amino-3,5-dichloroisonicotinonitrile derivative.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine)

-

A non-nucleophilic base (e.g., triethylamine or DIPEA)

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Standard laboratory glassware and magnetic stirrer

-

TLC plates (silica gel)

-

Reagents for workup (e.g., ethyl acetate, brine)

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolve the starting material in the anhydrous solvent (e.g., DMF).

-

Add the amine (1.1 eq) to the solution, followed by the non-nucleophilic base (1.5 eq). The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) as required. The choice of temperature depends on the nucleophilicity of the amine; less reactive amines require more forcing conditions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The product spot should be less polar than the starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the pure fractions and remove the solvent in vacuo to yield the final product.

-

-

Characterization:

-

Confirm the structure and purity of the isolated compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). [2]* Signal Word: Danger. [1][2]

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles. [7][8]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [8]* First Aid:

-

Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. [8] * Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. [8] * Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. [8] * Ingestion: Do not induce vomiting. Immediately call a poison center or doctor. Always consult the material safety data sheet (MSDS) before use. [8][9]

-

Conclusion

This compound stands out as a potent and versatile chemical building block. Its well-defined reactivity, governed by the electron-deficient nature of the polychlorinated pyridine ring and the adaptable nitrile functionality, provides a reliable platform for the synthesis of novel compounds. For researchers in drug discovery and agrochemical development, this molecule offers an efficient entry point to diverse chemical libraries, enabling systematic exploration of structure-activity relationships and the rational design of next-generation active ingredients. Proper understanding of its properties and adherence to safety protocols are paramount to harnessing its full synthetic potential.

References

-

PubChem. 2,3,6-Trichloroisonicotinic acid. National Center for Biotechnology Information. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

- Google Patents.

- Google Patents. Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it.

-

Al-Masum, M., & Kumaraswamy, G. (2014). One-pot Synthesis of 1,3,5-triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. [Link]

-

PubChem. 2,3,6-Trichloroisonicotinaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. Trichloroacetonitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 2,4,6-Trichlorobenzonitrile. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

de la Torre, D., et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 1221791-83-8|this compound|BLD Pharm [bldpharm.com]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. EP0012117A1 - Process for the preparation of 2,3,5-trichloropyridine; 2,4,4-trichloro-4-formyl-butyronitrile and process for its preparation - Google Patents [patents.google.com]

- 6. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Strategic Role of Chlorinated Isonicotinonitriles in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth exploration of chlorinated isonicotinonitrile compounds, pivotal building blocks in contemporary medicinal chemistry. We will delve into their synthesis, physicochemical properties, reactivity, and diverse applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development. Our focus is to bridge the gap between theoretical knowledge and practical application, underscoring the causality behind experimental choices and providing validated protocols.

Introduction: The Unassuming Power of a Chlorinated Pyridine Scaffold

The isonicotinonitrile framework, a pyridine ring with a nitrile group at the 4-position, is a versatile scaffold in medicinal chemistry. The introduction of a chlorine atom to this ring system dramatically alters its electronic properties and reactivity, opening up a plethora of synthetic possibilities. This guide will focus on the two primary isomers: 2-chloroisonicotinonitrile and 3-chloroisonicotinonitrile. These seemingly simple molecules are instrumental in the synthesis of a wide array of complex, biologically active compounds. Their utility stems from the strategic placement of the chloro and cyano groups, which allows for selective and diverse chemical transformations.

Chlorinated compounds are a cornerstone of the pharmaceutical industry, with over 250 FDA-approved drugs containing chlorine.[1] The inclusion of chlorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This "chloro-effect" makes chlorinated isonicotinonitriles particularly valuable starting materials in the quest for novel therapeutics.

Physicochemical Properties: A Comparative Analysis

A thorough understanding of the physical and chemical properties of 2- and 3-chloroisonicotinonitrile is fundamental to their effective use in synthesis. The position of the chlorine atom significantly influences these properties.

| Property | 2-Chloroisonicotinonitrile | 3-Chloroisonicotinonitrile |

| Synonyms | 2-Chloro-4-cyanopyridine | 3-Chloro-4-cyanopyridine |

| CAS Number | 33252-30-1[2] | 68325-15-5[3] |

| Molecular Formula | C₆H₃ClN₂[2] | C₆H₃ClN₂[3] |

| Molecular Weight | 138.55 g/mol [2] | 138.55 g/mol [3] |

| Appearance | White or off-white solid powder[4] | Pale yellow solid |

| Melting Point | 69-73 °C | 71-73 °C |

| Boiling Point | Not readily available | ~233 °C (Predicted) |

| Solubility | Insoluble in water, soluble in acidic aqueous solutions and organic solvents like dichloromethane, ethyl acetate, and methanol.[4] | Soluble in dichloromethane, ethyl acetate, and methanol. |

Key Insights: The similar melting points and molecular weights of the two isomers belie their distinct reactivity profiles, which will be explored in a later section. Their solubility in common organic solvents makes them amenable to a wide range of reaction conditions.

Synthesis of Chlorinated Isonicotinonitriles: Pathways to a Key Intermediate

The efficient synthesis of 2- and 3-chloroisonicotinonitrile is a critical first step in their application. Several methods have been developed, with the choice of route often depending on the desired isomer and available starting materials.

Synthesis of 2-Chloroisonicotinonitrile

A common and effective method for the synthesis of 2-chloroisonicotinonitrile starts from 4-cyanopyridine-N-oxide. The N-oxide is activated, making the 2-position susceptible to chlorination.

Experimental Protocol: Synthesis of 2-Chloroisonicotinonitrile from 4-Cyanopyridine-N-oxide [5]

-

Reaction Setup: In a 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, suspend 120 g of 4-cyanopyridine-N-oxide in 360 mL of 1,2-dichloroethane.

-

Chlorination: Cool the suspension to -2 ± 2 °C using an ice-salt bath. Add 183.6 g of phosphorus oxychloride (POCl₃).

-

Base Addition: Add 151.5 g of triethylamine dropwise over 2 hours, maintaining the temperature at -2 ± 2 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Precipitation and Isolation: To the residue, add 240 mL of cold water with vigorous stirring. A white solid will precipitate.

-

Purification: Collect the solid by suction filtration and wash the filter cake thoroughly with water. Dry the solid under vacuum to yield 2-chloroisonicotinonitrile.

Diagram of Synthetic Workflow for 2-Chloroisonicotinonitrile

Caption: Workflow for the synthesis of 2-chloroisonicotinonitrile.

Synthesis of 3-Chloroisonicotinonitrile

The synthesis of 3-chloroisonicotinonitrile can be achieved from 4-cyanopyridine through a directed ortho-metalation approach followed by chlorination.

Experimental Protocol: Synthesis of 3-Chloroisonicotinonitrile from 4-Cyanopyridine [6]

-

Base Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (2.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -30 °C.

-

Lithiation: Slowly add n-butyllithium (2.0 equivalents) to the solution. Stir the mixture at 25 °C for 15 minutes, then cool to -78 °C.

-

Directed Metalation: Slowly add a solution of 4-cyanopyridine (1.0 equivalent) in anhydrous THF to the lithium tetramethylpiperidide (LTMP) solution at -78 °C. Stir for 30 minutes.

-

Chlorination: Add a solution of hexachloroethane (2.1 equivalents) in anhydrous THF to the reaction mixture.

-

Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-chloroisonicotinonitrile.[6]

Diagram of Synthetic Workflow for 3-Chloroisonicotinonitrile

Caption: Workflow for the synthesis of 3-chloroisonicotinonitrile.

Spectroscopic Characterization: Deciphering the Molecular Signature

Accurate characterization of chlorinated isonicotinonitriles is paramount for quality control and for confirming the outcome of synthetic transformations. The following sections outline the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers are relatively simple, exhibiting signals in the aromatic region. The chemical shifts and coupling constants are influenced by the positions of the chlorine atom and the nitrile group.

-

2-Chloroisonicotinonitrile: Three distinct signals are expected in the aromatic region, corresponding to the protons at positions 3, 5, and 6 of the pyridine ring.

-

3-Chloroisonicotinonitrile: Three distinct signals are also expected for the protons at positions 2, 5, and 6.[7]

¹³C NMR: The carbon NMR spectra provide valuable information about the carbon skeleton. The carbon attached to the chlorine atom will be significantly influenced, as will the carbon of the nitrile group. The chemical shifts of the pyridine ring carbons are also diagnostic.

Infrared (IR) Spectroscopy

The IR spectra of chlorinated isonicotinonitriles are characterized by several key absorption bands:

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of a nitrile group.

-

Aromatic C=C and C=N Stretching: Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the pyridine ring.

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

-

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the presence of chlorine.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two peaks, the M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1.[8]

-

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways include the loss of the chlorine atom and the nitrile group.[9]

Reactivity and Synthetic Applications: A Tale of Two Isomers

The synthetic utility of chlorinated isonicotinonitriles lies in the reactivity of the chlorine atom as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The position of the chlorine atom profoundly impacts its reactivity.

Reactivity of 2-Chloroisonicotinonitrile

The chlorine atom at the 2-position is activated by the electron-withdrawing nitrile group at the 4-position and the ring nitrogen. This makes it a good substrate for SₙAr reactions with a variety of nucleophiles.

Diagram of Reactivity of 2-Chloroisonicotinonitrile

Caption: Nucleophilic aromatic substitution on 2-chloroisonicotinonitrile.

Reactivity of 3-Chloroisonicotinonitrile

The chlorine atom at the 3-position is less activated towards traditional SₙAr reactions compared to the 2-position. However, its reactivity can be modulated by the choice of nucleophile and reaction conditions. For instance, strong nucleophiles in polar aprotic solvents can displace the chlorine.

Drug Development Applications: Building Blocks for Bioactive Molecules

Chlorinated isonicotinonitriles are valuable precursors in the synthesis of a wide range of pharmaceuticals. Their ability to undergo predictable and efficient chemical transformations makes them ideal starting points for the construction of complex molecular architectures.

These compounds serve as key intermediates in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs. The pyridine core is a common feature in many kinase inhibitors, and the chloro and cyano functionalities of chlorinated isonicotinonitriles provide convenient handles for further elaboration. They are also utilized in the development of anti-inflammatory and anti-bacterial agents.[10] For example, 2-chloro-4-cyanopyridine has been used in the synthesis of MMP-13 inhibitors for osteoarthritis and TRPA1 antagonists for pain and inflammatory diseases.[4]

Conclusion: A Bright Future for a Versatile Scaffold

Chlorinated isonicotinonitriles, despite their relatively simple structures, are powerful and versatile tools in the arsenal of the medicinal chemist. Their predictable reactivity, coupled with the beneficial effects of chlorine incorporation in drug molecules, ensures their continued importance in the discovery and development of new therapeutics. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize these valuable building blocks in their own research endeavors. The continued exploration of the chemistry of these compounds will undoubtedly lead to the creation of novel and impactful medicines.

References

-

Chem-Impex. 2-Chloro-4-cyanopyridine. Available from: [Link]

-

ResearchGate. Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. Available from: [Link]

-

ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... | Download Table. Available from: [Link]

-

chemconnections. 13C-NMR. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

NA ZAIDI, JM AL-KATTI AND FH SAEED. Mass Spectra of some substituted 2-Chloro-pyridones. Available from: [Link]

-

SpectraBase. 2-Chloro-4-cyanopyridine. Available from: [Link]

-

ResearchGate. Plot of 13 C NMR C-Cl(ppm) values of substituted cyanopyridine compound... | Download Scientific Diagram. Available from: [Link]

-

PubChem. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638. Available from: [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available from: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

-

ResearchGate. In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Georganics. 3-Chloroisonicotinonitrile - High purity | EN. Available from: [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

ResearchGate. SYNTHETIC STRATEGIES AND PHARMACOLOGY OF 2-OXO-3-CYANOPYRIDINE DERIVATIVES: A REVIEW. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

PubChem. 3-Chloropyridine | C5H4ClN | CID 12287. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. Available from: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans towards Mycobacterium tuberculosis and other microorganisms. Available from: [Link]

-

PubMed Central. Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-cyanopyridine | C6H3ClN2 | CID 568638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Preparation of 2-Chloro-4-cyanopyridine_Chemicalbook [chemicalbook.com]

- 6. 3-Chloro-4-cyanopyridine | 68325-15-5 [chemicalbook.com]

- 7. 3-Chloro-4-cyanopyridine(68325-15-5) 1H NMR [m.chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3,5-Trichloroisonicotinonitrile

This guide provides a detailed analysis of the spectroscopic properties of 2,3,5-Trichloroisonicotinonitrile (CAS No. 1221791-83-8), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction to this compound

This compound, with the molecular formula C₆HCl₃N₂, is a polychlorinated pyridine derivative.[1] The strategic placement of three chlorine atoms and a nitrile group on the pyridine ring makes it a versatile building block in organic synthesis. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and characterization of its downstream products.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a pyridine ring substituted with chlorine atoms at positions 2, 3, and 5, and a nitrile group at position 4. This substitution pattern leaves a single proton at the 6-position, which is a key feature in its ¹H NMR spectrum.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be very simple, showing a single singlet in the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.5 - 9.0 | Singlet | 1H | H-6 |

Interpretation:

-

The single proton at the 6-position is deshielded by the electronegative nitrogen atom in the pyridine ring and the adjacent chlorine atom. This results in a downfield chemical shift, expected to be in the range of 8.5-9.0 ppm.

-

The absence of any adjacent protons leads to a singlet multiplicity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 152 | C-2 | Carbon attached to nitrogen and chlorine, highly deshielded. |

| ~ 148 | C-6 | Carbon attached to nitrogen and hydrogen. |

| ~ 140 | C-3 | Carbon attached to two carbons and a chlorine. |

| ~ 135 | C-5 | Carbon attached to two carbons and a chlorine. |

| ~ 125 | C-4 | Carbon attached to the nitrile group. |

| ~ 115 | -C≡N | Nitrile carbon. |

Interpretation:

-

The chemical shifts are influenced by the electronegativity of the substituents (Cl and N) and the aromatic ring currents.

-

Carbons directly attached to chlorine (C-2, C-3, C-5) and nitrogen (C-2, C-6) are expected to be significantly downfield.

-

The nitrile carbon (-C≡N) typically appears in the 115-125 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the C-H, C≡N, C=C, C-N, and C-Cl bonds.

Table 3: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak | Aromatic C-H stretch |

| ~ 2230 - 2210 | Medium-Strong | C≡N stretch |

| ~ 1600 - 1450 | Medium | Aromatic C=C and C=N ring stretching |

| ~ 1100 - 1000 | Strong | C-Cl stretch |

| ~ 900 - 675 | Medium-Strong | C-H out-of-plane bend |

Interpretation:

-

C≡N Stretch: A sharp, medium to strong absorption band around 2220 cm⁻¹ is a characteristic feature of the nitrile group.

-

Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹ for the single aromatic C-H bond.

-

Ring Vibrations: The pyridine ring vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the 1100-1000 cm⁻¹ region are indicative of the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and its fragments.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The nominal molecular weight is 206 g/mol . Due to the presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks. The most abundant peaks in this cluster will be at m/z 205, 207, 209, and 211, with relative intensities determined by the natural abundance of the chlorine isotopes.

-

Major Fragments: Fragmentation is likely to occur through the loss of chlorine atoms and the nitrile group.

Caption: Predicted Fragmentation Pathway in Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Increase the number of scans significantly (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for quantitative analysis of all carbon signals.

-

Caption: Workflow for NMR Spectroscopy.

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Mass Spectrometry Protocol (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron impact (EI) ionization at 70 eV.

-

Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and expected fragments.

Conclusion

The spectroscopic data of this compound, while not widely available in public databases, can be reliably predicted based on its chemical structure and by comparison with analogous compounds. The key identifying features are the single proton signal in the ¹H NMR spectrum, the six distinct carbon signals in the ¹³C NMR spectrum, the characteristic nitrile stretch in the IR spectrum, and the unique isotopic pattern of the molecular ion in the mass spectrum. This guide provides a comprehensive framework for the spectroscopic characterization of this important chemical intermediate.

References

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic structure and the ability to fine-tune its properties through substitution make it a privileged heterocycle in drug design.[2][3] This guide provides a detailed exploration of how substituents alter the core physical and chemical properties of the pyridine ring, offering insights grounded in established chemical principles and providing actionable experimental protocols for their characterization.

The Fundamental Influence of Substituents

The properties of a substituted pyridine are dictated by the interplay between the inherent electronic nature of the pyridine ring and the electronic and steric effects of the attached substituents.

Electronic Nature of the Pyridine Ring

Pyridine is an aromatic heterocycle structurally similar to benzene, but with one carbon atom replaced by a more electronegative nitrogen atom.[1] This substitution has profound consequences:

-

π-Deficient System: The electronegative nitrogen atom withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). This makes the carbon atoms of the pyridine ring electron-poor (π-deficient) compared to benzene.[4][5]

-

Basicity: The nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, which is not part of the aromatic π-system. This lone pair is available for protonation, making pyridine a weak base with a pKa of approximately 5.2.[6][7]

Caption: Intrinsic electronic effects of the nitrogen atom in the pyridine ring.

Substituent Effects: A Duality of Influence

Substituents modify the electron distribution and spatial environment of the pyridine ring through two primary mechanisms:

-

Electronic Effects: These are divided into the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the π-system).[8]

-

Electron-Donating Groups (EDGs): (e.g., -CH₃, -NH₂, -OCH₃) increase the electron density on the ring and the nitrogen atom.

-

Electron-Withdrawing Groups (EWGs): (e.g., -Cl, -NO₂, -CN) decrease the electron density on the ring and the nitrogen atom.

-

-

Steric Effects: These arise from the physical bulk of a substituent, which can hinder the approach of reagents or affect the solvation of the molecule.[9] Steric hindrance is most pronounced for substituents at the 2- and 6-positions (ortho to the nitrogen).[10][11]

Key Physicochemical Properties and Their Modulation

The electronic and steric nature of substituents directly impacts the measurable properties of pyridine derivatives, which are critical for their function, particularly in a biological context.

Basicity (pKa)

The pKa is a measure of the basicity of the pyridine nitrogen. It is a critical parameter in drug development as it determines the charge state of a molecule at physiological pH (typically 7.4), which affects solubility, membrane permeability, and target binding.[8]

-

EDGs increase basicity (raise pKa): By donating electron density, they make the nitrogen lone pair more available for protonation.

-

EWGs decrease basicity (lower pKa): By withdrawing electron density, they make the nitrogen lone pair less available.[12]

-

Positional Effects: The position of the substituent is crucial. Resonance effects are strongest for substituents at the 2- and 4-positions, while inductive effects operate from all positions.

-

Steric Hindrance: Bulky groups at the 2- or 6-positions can sterically hinder the approach of a proton and disrupt solvation of the resulting pyridinium cation, leading to a decrease in basicity, even for electronically donating groups.[7][13]

Table 1: pKa Values of Representative Monosubstituted Pyridines

| Substituent | Position | pKa | Primary Effect |

| -H (Pyridine) | - | 5.23 | Reference |

| -CH₃ | 2 | 5.97 | EDG (+I) |

| -CH₃ | 3 | 5.68 | EDG (+I) |

| -CH₃ | 4 | 6.02 | EDG (+I) |

| -NH₂ | 4 | 9.11 | Strong EDG (+R) |

| -Cl | 2 | 0.72 | Strong EWG (-I) |

| -Cl | 3 | 2.84 | EWG (-I) |

| -Cl | 4 | 3.83 | EWG (-I > +R) |

| -CN | 4 | 1.90 | Strong EWG (-I, -R) |

| -NO₂ | 4 | 1.61 | Strong EWG (-I, -R) |

Data compiled from various chemical data sources.

Caption: Influence of substituent electronic effects on pyridine basicity (pKa).

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial ADME (Absorption, Distribution, Metabolism, Excretion) property. It is commonly expressed as logP or logD.

-

logP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is the ratio of its concentration in a non-polar solvent (like n-octanol) to its concentration in an aqueous solvent (water).[14]

-

logD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all species (neutral and ionized).[15] For a basic compound like pyridine, logD is pH-dependent. At pH values below the pKa, the molecule is protonated (charged), more water-soluble, and thus has a lower logD.

Substituents affect lipophilicity primarily based on their own hydrophobicity. For example, adding alkyl or aryl groups increases logP, while adding polar groups like -OH or -COOH decreases it.[16]

Chemical Reactivity

The π-deficient nature of the pyridine ring and the presence of the basic nitrogen atom govern its reactivity.

The nitrogen lone pair readily reacts with electrophiles:

-

Protonation: Forms pyridinium salts with acids.[4]

-

Alkylation: Reacts with alkyl halides to form quaternary pyridinium salts.[4]

-

N-Oxidation: Oxidation, typically with a peracid like m-CPBA, forms a pyridine N-oxide.[17][18] This is a synthetically powerful transformation. The N-oxide is less basic (pKa ≈ 0.8) but the oxygen atom can donate electron density back into the ring, activating the 2- and 4-positions for electrophilic substitution.[6][19]

Pyridine is highly unreactive towards electrophilic aromatic substitution compared to benzene.[4][5][20]

-

Deactivation: The electron-withdrawing nitrogen deactivates the ring.[4]

-

Reaction Conditions: Harsh conditions are required (e.g., nitration requires fuming H₂SO₄ at 300°C).

-

Regioselectivity: Substitution occurs almost exclusively at the 3-position .[21][22] Attack at the 2- or 4-position would create an unstable resonance intermediate with a positive charge on the electronegative nitrogen atom.[21][23]

The electron-deficient nature of the ring makes pyridine highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[24][25]

-

Activation: The nitrogen atom can stabilize the negative charge in the intermediate (a Meisenheimer-like complex).[26]

-

Chichibabin Reaction: A classic example is the reaction of pyridine with sodium amide (NaNH₂) to form 2-aminopyridine.[27][28][29] The reaction proceeds via nucleophilic addition of the amide anion, followed by elimination of a hydride ion (H⁻).[26][27][30]

-

With Leaving Groups: If a good leaving group (like a halide) is present at the 2- or 4-position, nucleophilic substitution occurs readily.[25]

Experimental Protocols for Property Determination

Accurate measurement of physicochemical properties is essential for research and drug development.

Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the precise determination of the pKa.[31][32]

Rationale: At the half-equivalence point of the titration of a weak base with a strong acid, the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. According to the Henderson-Hasselbalch equation, at this point, pH = pKa. This point corresponds to the inflection point of the titration curve.[33]

Apparatus & Reagents:

-

Calibrated pH meter with a combination glass electrode

-

Automated titrator or manual burette (Class A)

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)[33][34]

-

Nitrogen gas supply

-

Analyte (substituted pyridine), high purity

Step-by-Step Methodology:

-

Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[34]

-

Sample Preparation: Prepare a ~1 mM solution of the pyridine derivative in water or a suitable co-solvent. For a 20 mL titration, this requires dissolving the appropriate mass of the sample.

-

Titration Setup: a. Place 20 mL of the sample solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C). b. Add a sufficient volume of 0.15 M KCl to maintain a constant ionic strength.[33] c. Place the calibrated pH electrode and temperature probe into the solution. Ensure the stir bar does not contact the electrode. d. Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[33][34]

-

Titration Procedure: a. If titrating the base, first add 0.1 M HCl to lower the pH to ~2. b. Begin the titration by adding small, precise increments of standardized 0.1 M NaOH. c. Record the pH and the volume of titrant added after each increment, allowing the reading to stabilize. d. Continue the titration until the pH reaches ~12.

-

Data Analysis: a. Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. b. Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to find the equivalence point(s) (the peak of the derivative curve). c. The pKa is the pH value at the half-equivalence point volume.

-

Validation: Perform a blank titration with the solvent system alone to correct for any background effects. Conduct at least three replicate titrations for each compound to ensure reproducibility.[33][34]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Shake-Flask Method for logP Determination (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[35][36]

Rationale: The method is based on the direct measurement of the analyte concentration in both phases after they have reached equilibrium. It is most suitable for compounds with logP values between -2 and 4.[35]

Apparatus & Reagents:

-

Centrifuge tubes with PTFE-lined screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-MS)

-

n-Octanol (reagent grade, pre-saturated with water)

-

Water (HPLC grade, pre-saturated with n-octanol)

-

Analyte (substituted pyridine)

Step-by-Step Methodology:

-

Phase Preparation: Vigorously shake n-octanol and water together for 24 hours. Allow them to separate completely to create mutually saturated solvents.

-

Sample Preparation: Prepare a stock solution of the analyte in n-octanol. The concentration should be low (<0.01 M) and well within the linear range of the analytical method.

-

Partitioning: a. In a centrifuge tube, combine the n-octanol stock solution and pre-saturated water at a known volume ratio (e.g., 1:1, 2:1, 1:2). b. Cap the tube tightly and shake vigorously for 5-10 minutes. c. Place the tube in a constant temperature bath (25°C) and allow it to equilibrate. Gentle agitation may be required.

-

Phase Separation: Centrifuge the tubes at a moderate speed for 10-15 minutes to ensure complete separation of the two phases.[36]

-

Analysis: a. Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases. b. Determine the concentration of the analyte in each phase (Coct and Cwater) using a pre-calibrated analytical method.

-

Calculation: a. Calculate the partition coefficient: P = Coct / Cwater b. Express the result as the logarithm: logP = log₁₀(P)

-

Validation: Perform the measurement at several different phase volume ratios and initial concentrations to ensure the logP value is independent of these conditions. The final logP values should agree within ± 0.3 units.[36]

Conclusion

The strategic substitution of the pyridine ring is a fundamental tool in medicinal chemistry for optimizing the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of how substituents influence basicity, lipophilicity, and reactivity is essential for rational molecular design. The experimental protocols provided herein offer robust, validated methods for quantifying these critical parameters, enabling researchers to build accurate structure-property relationships and accelerate the development of novel therapeutics.

References

-

Wikipedia. Chichibabin reaction. Link

-

Grokipedia. Chichibabin reaction. 28

-

Slideshare. Unit 4 Pyridine | PDF. Link

-

New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Link

-

National Institutes of Health. Catalytic Enantioselective Pyridine N-Oxidation. Link

-

Chemistry Notes. Chichibabin amination: Easy mechanism. Link

-

Scientific Update. The Chichibabin amination reaction. Link

-

Loudon, G. M. Organic Chemistry. (2002). The Chemistry of Pyridine. 26

-

National Institutes of Health. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Link

-

Journal of the American Chemical Society. Catalytic Enantioselective Pyridine N-Oxidation. Link

-

Baran Lab, Scripps Research. Pyridine N-Oxides. Link

-

Elsevier. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. Link

-

National Institutes of Health. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Link

-

Homework.Study.com. Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Link

-

National Institutes of Health. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Link

-

BenchChem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. Link

-

ARKAT USA. Recent trends in the chemistry of pyridine N-oxides. Link